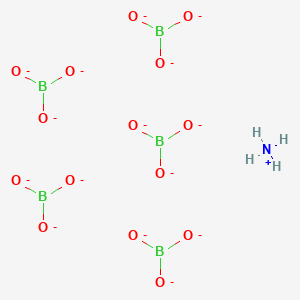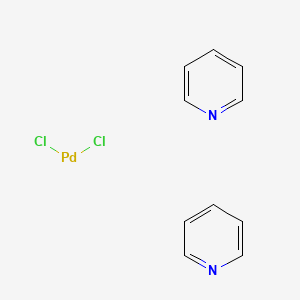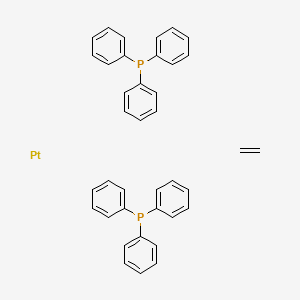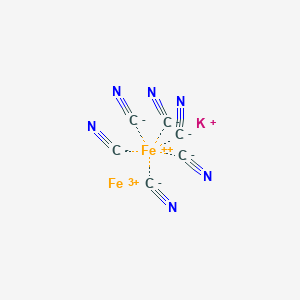
Azanium;pentaborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;pentaborate, also known as ammonium pentaborate, is an inorganic compound with the chemical formula NH4B5O8. It typically forms as a white crystalline powder and is known for its solubility in water but insolubility in alcohol. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanium;pentaborate can be synthesized through several methods. One common method involves the reaction of boric acid with ammonium hydroxide. The reaction typically proceeds as follows: [ \text{5H3BO3 + NH4OH → NH4B5O8 + 7H2O} ]
Another method involves the thermolysis of ammonia borane followed by hydrolysis of the dehydrogenation products by ambient water .
Industrial Production Methods
Industrial production of this compound often involves the reaction of alkaline earth tetraborates with selected mineral acids followed by the addition of ammonia or ammonium hydroxide. This method significantly reduces the amount of residual ammonia compared to earlier methods .
Análisis De Reacciones Químicas
Types of Reactions
Azanium;pentaborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boric oxide.
Reduction: Under certain conditions, it can be reduced to form boron hydrides.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often requires a reducing agent such as hydrogen gas.
Substitution: Can be achieved using various metal salts under controlled conditions.
Major Products
Oxidation: Boric oxide (B2O3)
Reduction: Boron hydrides (e.g., diborane)
Substitution: Various metal borates
Aplicaciones Científicas De Investigación
Azanium;pentaborate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a flux in metallurgy
Mecanismo De Acción
The mechanism of action of azanium;pentaborate involves its ability to form hydrogen-bonded supramolecular frameworks. These frameworks can interact with various molecular targets, influencing their activity. For example, in flame retardants, it alters the oxidation reactions in the combustion of cellulosic materials, forming a carbon residue that acts as a barrier to combustion .
Comparación Con Compuestos Similares
Azanium;pentaborate can be compared with other borate compounds such as:
- Zinc borate
- Boric oxide
- Ammonium tetraborate
Uniqueness
This compound is unique due to its ability to form stable hydrogen-bonded frameworks and its high solubility in water, making it suitable for a wide range of applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to form stable frameworks make it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
azanium;pentaborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BO3.H3N/c5*2-1(3)4;/h;;;;;1H3/q5*-3;/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFDJSOTPVQVTQ-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H4NO15-14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12229-12-8 |
Source


|
| Record name | Ammonium pentaborate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






